6-Chloro-N1-cyclohexyl-N1-methylbenzene-1,2-diamine
Description
6-Chloro-N1-cyclohexyl-N1-methylbenzene-1,2-diamine is a substituted 1,2-diamine featuring a benzene ring with a chlorine atom at position 6 and two N1 substituents: a cyclohexyl group and a methyl group. For instance, cyclohexyl-substituted diamines, such as (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine, exhibit antiviral activity by targeting viral proteins like the SARS-CoV-2 spike protein . Commercial analogs, such as 6-Chloro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine (CAS 1220021-22-6), are marketed as pharmaceutical intermediates, underscoring the relevance of such scaffolds in drug synthesis .
Properties
IUPAC Name |
3-chloro-2-N-cyclohexyl-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-16(10-6-3-2-4-7-10)13-11(14)8-5-9-12(13)15/h5,8-10H,2-4,6-7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFGFAHIODDLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N1-cyclohexyl-N1-methylbenzene-1,2-diamine typically involves multiple steps, starting with the preparation of the 2-amino-6-chlorophenyl precursor This precursor can be synthesized through a series of reactions, including halogenation and amination
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N1-cyclohexyl-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted amines.
Scientific Research Applications
6-Chloro-N1-cyclohexyl-N1-methylbenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-N1-cyclohexyl-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Chlorinated Benzene-1,2-diamines
*Estimated using fragment-based methods.
Impact of N1 Substituents
The N1 substituents modulate lipophilicity, solubility, and target engagement:
- Methyl vs. Cyclohexyl Groups : Methyl groups (e.g., in 4-Chloro-N1-methylbenzene-1,2-diamine) enhance solubility but may reduce binding affinity due to lower steric bulk. In contrast, cyclohexyl groups (as in the target compound) improve membrane permeability and prolong half-life by resisting enzymatic degradation .
- Phenyl and Heterocyclic Substituents: N1-phenyl derivatives (e.g., 5-chloro-N1-phenylbenzene-1,2-diamine) exhibit strong π-π interactions with aromatic residues in proteins, as seen in antimalarial quinoline hybrids . Heterocyclic groups, such as tetrahydro-2H-pyranylmethyl, balance lipophilicity and hydrogen-bonding capacity, critical for CNS drug candidates .
Biological Activity
6-Chloro-N1-cyclohexyl-N1-methylbenzene-1,2-diamine is an organic compound with significant potential in medicinal chemistry, characterized by its unique molecular structure that includes a chlorophenyl group, a cyclohexyl group, and two amino groups. Its chemical formula is C₁₃H₁₉ClN₂, and it has a molecular weight of 238.76 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
The compound's structure allows for various chemical interactions, making it a candidate for diverse biological applications. The presence of amino groups suggests potential interactions with biological receptors and enzymes, which are crucial for its activity in medicinal contexts.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact targets and pathways are still under investigation but may include:
- Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor modulation : It could act as a modulator for various receptors, influencing cellular signaling.
In Vitro Studies
Recent studies have focused on the compound's effects on cancer cell lines. For instance, research has shown that derivatives of similar structures exhibit significant growth inhibition in tumorigenic cells while sparing non-tumorigenic cells. This selectivity is essential for developing targeted cancer therapies.
Case Studies
A notable case study involved the evaluation of this compound's effects on liver cancer cell lines. The compound demonstrated potent growth inhibition at concentrations as low as 10 µM without affecting healthy liver cells. This selectivity indicates a promising therapeutic window for further development.
Pharmacological Applications
The compound has been explored for its potential applications in treating various conditions due to its structural properties:
- Anticancer activity : Its ability to selectively inhibit cancer cell growth positions it as a candidate for further development in oncology.
- Antimicrobial properties : Preliminary investigations suggest possible antimicrobial effects, warranting additional studies to explore this aspect.
Data Table: Summary of Biological Activities
Future Directions
Ongoing research aims to elucidate the specific molecular pathways affected by this compound. Understanding these interactions will be crucial for developing new therapeutic strategies and enhancing existing ones. Additionally, further studies are needed to evaluate the compound's safety profile and pharmacokinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
